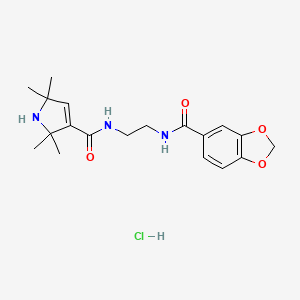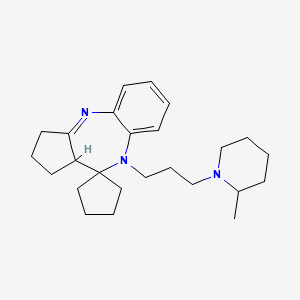
1,1'-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulphonyl phenyl group. It is commonly used in research due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves multiple steps The initial step typically includes the preparation of the 2,6-dimethoxypyrimidine derivative, followed by its reaction with a sulphonyl chloride derivative to introduce the sulphonyl group
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels required for research applications.
化学反応の分析
Types of Reactions
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
科学的研究の応用
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein-protein interactions, which are crucial for its biological effects.
類似化合物との比較
Similar Compounds
- 2,6-Dimethoxypyrimidine derivatives
- Sulphonyl phenyl imino compounds
- Ethanesulphonic acid derivatives
Uniqueness
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various scientific fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
85926-98-3 |
|---|---|
分子式 |
C16H22N4Na3O10S3+3 |
分子量 |
595.5 g/mol |
IUPAC名 |
trisodium;1-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]-N-(1-sulfoethyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H22N4O10S3.3Na/c1-10(32(23,24)25)20(11(2)33(26,27)28)12-5-7-13(8-6-12)31(21,22)19-14-9-15(29-3)18-16(17-14)30-4;;;/h5-11H,1-4H3,(H,17,18,19)(H,23,24,25)(H,26,27,28);;;/q;3*+1 |
InChIキー |
UBGSUWXUCXWQDQ-UHFFFAOYSA-N |
正規SMILES |
CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


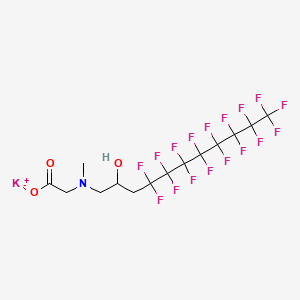
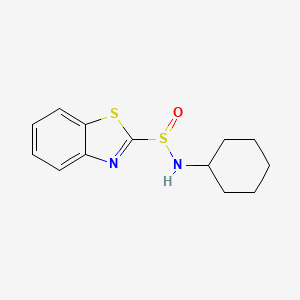
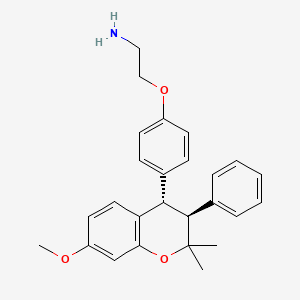

![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)



